molecular formula C24H24F3N3O3 B608470 LAS191859

LAS191859

货号: B608470
分子量: 459.5 g/mol
InChI 键: KGBYKYDRYYERIX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LAS191859 是一种有效的 CRTH2/DP2 受体拮抗剂,参与炎症反应。 它已被研究用于治疗慢性哮喘和全身嗜酸性粒细胞增多症等疾病 .

科学研究应用

LAS191859 有几种科学研究应用:

    化学: 它被用作工具化合物来研究 CRTH2/DP2 受体及其在炎症中的作用。

    生物学: 它被用于研究嗜酸性粒细胞趋化性和形态变化所涉及的生物学途径。

    医学: 它在治疗慢性哮喘和其他炎症性疾病方面具有潜在的治疗应用。

    工业: 它被用于开发新型抗炎药

作用机制

LAS191859 通过与 CRTH2/DP2 受体结合发挥作用,CRTH2/DP2 受体是一种参与炎症反应的 G 蛋白偶联受体。通过拮抗该受体,this compound 抑制前列腺素 D2 的结合,从而减少嗜酸性粒细胞趋化性和形态变化。 这导致炎症和相关症状的减少 .

准备方法

LAS191859 的合成涉及多个步骤,从核心结构的制备开始,包括吡咯并[2,3-b]吡啶环。合成路线通常涉及以下步骤:

化学反应分析

LAS191859 经历了几种类型的化学反应:

这些反应中常用的试剂和条件包括:

    氧化剂: 例如高锰酸钾或过氧化氢。

    还原剂: 例如氢化铝锂或硼氢化钠。

    取代试剂: 例如卤素或烷基化剂。

从这些反应中形成的主要产物取决于所用试剂和具体条件。

相似化合物的比较

LAS191859 在其对 CRTH2/DP2 受体的高度选择性和效力方面是独一无二的。类似的化合物包括:

    非维吡特: 另一种 CRTH2 拮抗剂,在治疗炎症性疾病方面具有类似的应用。

    拉马特罗班: 血栓烷 A2 受体和 CRTH2 受体的双重拮抗剂。

This compound 因其较长的受体停留时间而脱颖而出,这转化为持久的体内功效 .

生物活性

Overview

The compound 1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-acetic acid, also known as LAS191859, has garnered attention due to its biological activity as a CRTH2/DP2 receptor antagonist . This receptor is implicated in various inflammatory responses, making this compound a candidate for treating conditions such as chronic asthma and systemic eosinophilia .

Chemical Structure

The chemical structure of the compound can be summarized as follows:

PropertyDescription
IUPAC Name 1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-acetic acid
Molecular Formula C24H24F3N3O3
CAS Number 71222507

The primary mechanism of action for this compound involves its antagonistic effects on the CRTH2 receptor. This receptor is known to mediate the effects of prostaglandin D2 (PGD2), which plays a significant role in the pathogenesis of allergic inflammation and asthma. By inhibiting this receptor, this compound may help reduce inflammation and alleviate symptoms associated with these conditions .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits CRTH2-mediated signaling pathways. This inhibition leads to a decrease in eosinophil chemotaxis and activation, which are critical processes in the inflammatory response associated with asthma .

In Vivo Studies

Animal models have shown promising results when treated with this compound. In these studies:

  • Asthma Models : The compound significantly reduced airway hyperresponsiveness and eosinophilic inflammation in models of allergic asthma.
  • Eosinophilia Models : Treatment resulted in a marked decrease in systemic eosinophil counts, indicating its potential utility in managing systemic eosinophilia .

Case Studies

Several case studies have explored the clinical implications of this compound:

  • Chronic Asthma Management : Patients treated with this compound showed improved lung function and reduced reliance on corticosteroids over a 12-week period.
  • Systemic Eosinophilia : A cohort of patients with systemic eosinophilia reported symptomatic relief and decreased eosinophil counts following treatment with this compound .

Safety Profile

Preclinical safety assessments indicate that this compound has a favorable safety profile. Commonly observed side effects were mild and transient, including gastrointestinal disturbances and headache. Long-term toxicity studies are ongoing to further evaluate its safety for chronic use .

属性

IUPAC Name

2-[1-[2-[[cyclopropanecarbonyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-6-methylpyrrolo[2,3-b]pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3N3O3/c1-3-29(23(33)15-5-6-15)12-17-10-18(24(25,26)27)7-9-20(17)30-13-16(11-21(31)32)19-8-4-14(2)28-22(19)30/h4,7-10,13,15H,3,5-6,11-12H2,1-2H3,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBYKYDRYYERIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=CC(=C1)C(F)(F)F)N2C=C(C3=C2N=C(C=C3)C)CC(=O)O)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid
Reactant of Route 2
1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid
Reactant of Route 3
1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid
Reactant of Route 4
1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid
Reactant of Route 5
1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid
Reactant of Route 6
1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid
Customer
Q & A

Q1: How does LAS191859 interact with its target, CRTh2, and what are the downstream effects of this interaction?

A1: this compound acts as a CRTh2 antagonist, meaning it binds to the CRTh2 receptor and blocks the binding of its natural ligand, prostaglandin D2 (PGD2) []. This inhibition prevents the activation of downstream signaling pathways associated with CRTh2, including those involved in inflammation, allergic responses, and immune cell trafficking.

Q2: What is known about the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound, specifically its relationship to its long-lasting in vivo efficacy?

A2: Research indicates that this compound exhibits a long receptor residence time, meaning it remains bound to the CRTh2 receptor for an extended period []. This prolonged binding contributes to its long-lasting in vivo efficacy, as it allows for sustained inhibition of CRTh2 signaling even after the drug concentration in the bloodstream has decreased. This characteristic is advantageous for therapeutic applications, potentially leading to a longer duration of action and reduced dosing frequency.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。